molecular formula C9H9NO2 B1302013 4-Methoxy-2-methylphenyl isocyanate CAS No. 60385-06-0

4-Methoxy-2-methylphenyl isocyanate

Cat. No.: B1302013
CAS No.: 60385-06-0
M. Wt: 163.17 g/mol
InChI Key: XGRQPTXFVDRJMY-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenyl isocyanate is an organic compound with the molecular formula C9H9NO2 . It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-methylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urea and carbamate derivatives. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The compound can also react with proteins, forming stable carbamate linkages that can alter protein function and stability. Additionally, this compound can interact with other biomolecules such as amino acids, leading to the formation of substituted ureas and carbamates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying proteins and enzymes through carbamylation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit enzyme activity by forming stable carbamate linkages with active site residues, leading to altered metabolic flux and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with nucleophilic sites on biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its reactivity and potency. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild biochemical changes, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical or cellular changes occur. High doses of the compound can cause severe toxicity, including respiratory distress and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and glutathione S-transferase. These interactions can lead to the formation of metabolites that can be further processed or excreted by the body. The compound can also affect metabolic flux by inhibiting or activating key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, it can interact with intracellular transporters that direct it to specific organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within cells .

Preparation Methods

4-Methoxy-2-methylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxy-2-methylphenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. Industrial production methods may involve the use of alternative reagents such as triphosgene, which is a safer and more convenient substitute for phosgene .

Chemical Reactions Analysis

Comparison with Similar Compounds

4-Methoxy-2-methylphenyl isocyanate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

1-isocyanato-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-5-8(12-2)3-4-9(7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRQPTXFVDRJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370567
Record name 4-Methoxy-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60385-06-0
Record name 4-Methoxy-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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